molecular formula C20H18O7 B14957853 methyl 2-{[3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate

methyl 2-{[3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate

Cat. No.: B14957853
M. Wt: 370.4 g/mol
InChI Key: PFCDBQFICFKPKH-UHFFFAOYSA-N
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Description

Methyl 2-{[3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate is a complex organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by its unique structure, which includes a chromen-4-one core substituted with a methoxyphenoxy group and a methyl ester group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate typically involves multiple steps. One common method starts with the preparation of the chromen-4-one core, followed by the introduction of the methoxyphenoxy group and the methyl ester group. The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and purity.

For example, a green synthetic procedure was developed for the two-step synthesis of a similar compound, methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate, from anthranilic acid using deep eutectic solvents (DES) and microwave-induced synthesis . This approach highlights the potential for environmentally friendly synthesis methods.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the chromen-4-one core or the methoxyphenoxy group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Methyl 2-{[3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound’s potential biological activities, such as antibacterial, antiviral, and anticancer properties, make it a valuable candidate for drug discovery and development.

    Medicine: Its pharmacological properties are being explored for therapeutic applications, including enzyme inhibition and anti-inflammatory effects.

    Industry: The compound’s unique structure and reactivity make it useful in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 2-{[3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chromen-4-one derivatives with different substituents, such as:

Uniqueness

Methyl 2-{[3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H18O7

Molecular Weight

370.4 g/mol

IUPAC Name

methyl 2-[3-(3-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetate

InChI

InChI=1S/C20H18O7/c1-12-20(27-15-6-4-5-13(9-15)23-2)19(22)16-8-7-14(10-17(16)26-12)25-11-18(21)24-3/h4-10H,11H2,1-3H3

InChI Key

PFCDBQFICFKPKH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)OC)OC3=CC=CC(=C3)OC

Origin of Product

United States

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